![molecular formula C23H27N5O2S B2475555 N,N-diisobutyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893273-27-3](/img/structure/B2475555.png)
N,N-diisobutyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-diisobutyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound. It belongs to the class of compounds known as triazoloquinazolines, which are heterocyclic compounds containing a triazolo ring fused to a quinazoline ring system . The molecular formula of this compound is C21H15N5O2S and it has a molecular weight of 401.44 .
Molecular Structure Analysis
Triazoloquinazolines are characterized by a five-membered triazole ring fused to a quinazoline ring system. The triazole ring contains two carbon atoms and three nitrogen atoms . The exact molecular structure of “this compound” would require more specific information or computational analysis for accurate determination.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For “this compound”, the molecular formula is C21H15N5O2S and the molecular weight is 401.44 . Other properties such as solubility, melting point, boiling point, etc., are not specified in the available literature.Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Triazoloquinazolines and related heterocycles have been extensively investigated for their synthetic and structural versatility. For instance, Crabb et al. (1999) explored the preparation and molecular rearrangements of triazoloquinazolinium betaines, providing insights into the complex chemistry of these compounds and their potential as synthetic intermediates (Crabb et al., 1999). Al-Salahi (2010) reported on the synthesis of phenyl-substituted triazoloquinazolines, highlighting the potential for creating a wide range of derivatives for further pharmacological evaluation (Al-Salahi, 2010).
Pharmacological Applications
The triazoloquinazoline scaffold has been associated with a variety of biological activities, including anticancer, antimicrobial, and receptor antagonist properties. Reddy et al. (2015) synthesized triazoloquinoline derivatives and evaluated their anticancer activity, demonstrating the potential of these compounds in cancer treatment (Reddy et al., 2015). Furthermore, Ivachtchenko et al. (2010) discussed the solution-phase synthesis of substituted triazoloquinazolines as selective serotonin 5-HT(6) receptor antagonists, indicating their potential in treating neurological disorders (Ivachtchenko et al., 2010).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound could interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the broad biological activity of triazole compounds , it is likely that multiple pathways could be affected.
Result of Action
Given the broad biological activity of triazole compounds , it is likely that the compound could have multiple effects at the molecular and cellular level.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N,N-bis(2-methylpropyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-16(2)14-27(15-17(3)4)21-19-12-8-9-13-20(19)28-22(24-21)23(25-26-28)31(29,30)18-10-6-5-7-11-18/h5-13,16-17H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJABDIWCVKETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-iodophenyl)methanone](/img/structure/B2475473.png)
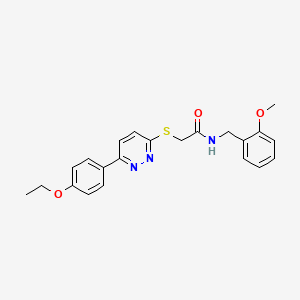

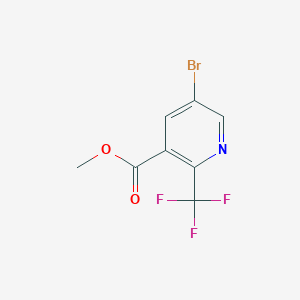
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2475479.png)

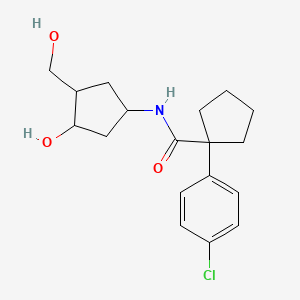
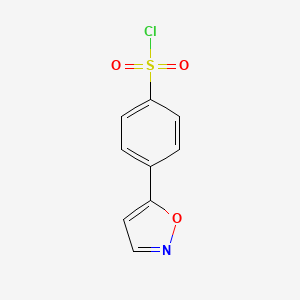
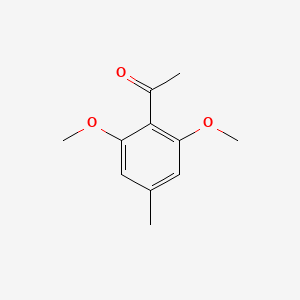
![2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2475490.png)
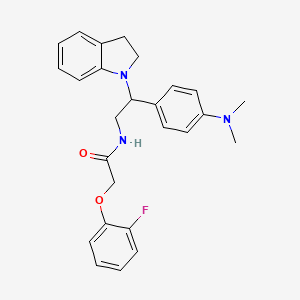

![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2475494.png)
![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2475495.png)